molecular formula C8H14O3 B1313881 Ethyl 4-oxohexanoate CAS No. 3249-33-0

Ethyl 4-oxohexanoate

Cat. No. B1313881
CAS RN: 3249-33-0
M. Wt: 158.19 g/mol
InChI Key: PQKGUECTOZFPSE-UHFFFAOYSA-N
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Description

Ethyl 4-oxohexanoate, also known as ethyl caproate, is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 . It is a liquid at room temperature .


Synthesis Analysis

Ethyl 4-oxohexanoate can be synthesized from diethyl maleate and propionaldehyde in the presence of benzoyl peroxide . The reaction is carried out under reflux conditions and irradiation with a UV lamp . The product is then purified by distillation .


Molecular Structure Analysis

The InChI code for Ethyl 4-oxohexanoate is 1S/C8H14O3/c1-3-7(9)5-6-8(10)11-4-2/h3-6H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 4-oxohexanoate has a density of 1.0±0.1 g/cm3, a boiling point of 221.0±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 88.3±19.9 °C . The index of refraction is 1.421 .

Scientific Research Applications

Conservation Science

Summary

Ethyl 4-oxohexanoate is used in the conservation of historical artifacts, particularly those made of iron. It is part of a formulation for an innovative green organogel designed to clean and preserve metal artworks.

Methods

The organogel formulation includes Ethyl 4-oxohexanoate as a solvent, combined with other substances like Poly-3-hydroxybutyrate and deferoxamine B, to remove corrosion and undesired organic coatings from metal surfaces .

Safety And Hazards

Ethyl 4-oxohexanoate is associated with certain safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 4-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-7(9)5-6-8(10)11-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKGUECTOZFPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483443
Record name ethyl 4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxohexanoate

CAS RN

3249-33-0
Record name ethyl 4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-oxohexanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
J Šraga, P Hrnčiar - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
… Ethyl4-oxopentanoate does not afford 1,3-cyclopentanedione 7 ,8 and unsuccessfull attempts to cyc1ise ethyl 4-oxohexanoate 7 and ethyl 4-oxo-2-methylpentanoate9 have also been …
Number of citations: 1 cccc.uochb.cas.cz
PA Wehrli, V Chu - Organic Syntheses, 2003 - Wiley Online Library
Abstract γ‐Ketoesters from aldehydes via diethyl acylsuccinates: ethyl 4‐oxohexanoate intermediate: Diethyl propionylsuccinate product: ethyl 4‐oxohexanoate
Number of citations: 0 onlinelibrary.wiley.com
CB Whitlock, WW Nawar - Journal of the American Oil …, 1976 - Wiley Online Library
… Further confirmation of structure was accomplished by hydrogenation with platinum oxide in ethanol, which yielded ethyl 4-oxohexanoate, T-caprolactone, and ethyl 4-hydroxy-2-…
Number of citations: 10 aocs.onlinelibrary.wiley.com
VG Bukharov, TE Pozdnyakova - Bulletin of the Academy of Sciences of …, 1960 - Springer
… Solvent was distilled off, and two vacuum distillations of the residue through a 50-cm column gave 3.16.5 g (38%) of ethyl 4-oxohexanoate, bp 76-77 ~ (3 ram) and nD z~ 1.4330, which …
Number of citations: 1 link.springer.com
K Tonari, K Machiya, I Ichimoto… - Agricultural and Biological …, 1981 - Taylor & Francis
… The extract was washed with water and brine, and dried over NaZS04' Distillation in vacuo gave 4.9 g of ethyl 4oxohexanoate (bp 84 ~ 85Cf4 mm) and 2.3 g of 14, bp …
Number of citations: 12 www.tandfonline.com
J HEIDLAS, R TRESSL - European journal of biochemistry, 1990 - Wiley Online Library
… Methylglyoxal Phenylglyoxal Pyruvate 2-Oxobutyrate Ethyl pyruvate Ethyl 2-oxobutyrate Ethyl 3-oxobutryrate Ethyl 4-oxopentanoate Ethyl 4-oxohexanoate Ethyl 5-oxohexanoate 4-…
Number of citations: 63 febs.onlinelibrary.wiley.com
VI Tyvorskii, DA Astashko, OG Kulinkovich - Tetrahedron, 2004 - Elsevier
1-(2-Oxiranyl)-1,4-alkanediones were prepared from the ethylene acetals of ethyl 4-oxoalkanoates via the oxidation of the intermediate 1,2-dialkylcyclopropanols having a protected …
Number of citations: 28 www.sciencedirect.com
T Fujimura, S Aoki, E Nakamura - The Journal of Organic …, 1991 - ACS Publications
The reaction of a variety of siloxycyclopropanes with acid chlorides in the presence of a catalytic amount of a palladium/phosphine complex gives 1, 4-dicarbonyl compounds to good …
Number of citations: 85 pubs.acs.org
M Iqbal, IB Baloch, MK Baloch - Chemical Papers, 2013 - Springer
Twenty acid chlorides, 4-(mono/di-benzyloxy)-4-ketobutanoyl chlorides (Ia–XXa) were synthesised by the reaction of monoesters of succinic acid with thionyl chloride. The product thus …
Number of citations: 4 link.springer.com
A Diez, C Villa, M Rubiralta - Tetrahedron, 1993 - Elsevier
3,3-Disubstituted N-(2-hydroxyethyl)-2-[1-(phenylsulfonyl)-3-indolyl]-piperidine 4 shows a particular reactivity in front of K t BuO/BF 3 .Et 2 O: the intermediate spiroindolenine 15 evolves …
Number of citations: 5 www.sciencedirect.com

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